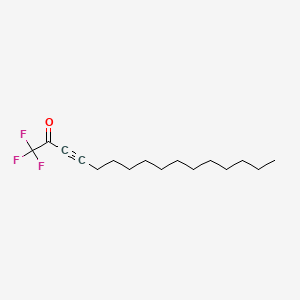

1,1,1-Trifluorohexadec-3-yn-2-one

Description

Properties

CAS No. |

117710-70-0 |

|---|---|

Molecular Formula |

C16H25F3O |

Molecular Weight |

290.36 g/mol |

IUPAC Name |

1,1,1-trifluorohexadec-3-yn-2-one |

InChI |

InChI=1S/C16H25F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(20)16(17,18)19/h2-12H2,1H3 |

InChI Key |

FRAAFKLTGDFSIA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC#CC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

From 3,3-Dihalo-1,1,1-trifluoropropanones

A key starting point for the preparation of trifluoromethyl ynones involves the use of 3,3-dihalo-1,1,1-trifluoropropanones. These compounds serve as versatile building blocks for introducing the trifluoromethyl ketone functionality. The general approach involves conversion to reactive intermediates that can be further functionalized to incorporate the desired carbon chain.

Via Trifluoropropynyl Organometallic Reagents

One of the most promising methods for synthesizing 1,1,1-trifluorohexadec-3-yn-2-one involves the generation and use of 3,3,3-trifluoropropynyl organometallic reagents. According to research described by Takeda, the quantitative generation of 3,3,3-trifluoropropynyllithium can be achieved from 1,1-dichloro-3,3,3-trifluoro-2-tosyloxypropene, which itself is readily prepared from 3,3-dichloro-1,1,1-trifluoropropanone. The resulting organolithium reagent can then be used in subsequent reactions with appropriate electrophiles to form the desired product.

The reaction sequence can be summarized as:

- Preparation of 1,1-dichloro-3,3,3-trifluoro-2-tosyloxypropene from 3,3-dichloro-1,1,1-trifluoropropanone

- Generation of 3,3,3-trifluoropropynyllithium from the tosyloxypropene

- Reaction with appropriate electrophiles to introduce the tetradecyl chain

Via Trifluoromethylation of Non-Fluorinated Precursors

Another potential approach involves the trifluoromethylation of non-fluorinated hexadec-3-yn-2-one precursors. This could be achieved using various trifluoromethylating reagents such as the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF3) or triethyl(trifluoromethyl)silane (TESCF3) in the presence of activators like cesium fluoride. The research by Wei indicates yields of 8-13% when using silane-based trifluoromethylating reagents activated with cesium fluoride in tetrahydrofuran.

Specific Preparation Methods for this compound

Synthesis via 3,3,3-Trifluoropropynyl Organometallic Reagents

The most direct and promising route to this compound appears to be through the use of 3,3,3-trifluoropropynyl organometallic reagents. Based on the detailed work by Takeda, the following synthetic pathway can be proposed:

- Generation of 3,3,3-trifluoropropynyllithium from 1,1-dichloro-3,3,3-trifluoro-2-tosyloxypropene

- Conversion to more stable organometallic reagents like trifluoropropynylborate or trifluoropropynylstannane

- Palladium-catalyzed cross-coupling with tetradecyl halides or other appropriate C14 chain precursors

This method takes advantage of the versatility of trifluoropropynyl organometallic reagents, which can undergo various transformations including cross-coupling reactions to introduce the desired carbon chain.

Alternative Route via Trifluorinated Building Blocks

An alternative synthetic approach involves the use of other trifluorinated building blocks, such as 1,1,1-trifluoro-3-buten-2-one derivatives. According to patent literature, 4-alkoxy-1,1,1-trifluoro-3-buten-2-ones can be prepared from trifluoroacetyl halides and vinyl ethers:

CF3COHal + CH2=CHOR1 → CF3CO-CH=CH-OR1 + HHal

These intermediates could potentially be transformed into the target compound through a series of reactions including alkylation, substitution, and reduction/oxidation steps to introduce the required alkyne functionality and carbon chain length.

Synthesis Based on Related 1,1-Difluoroalkynone Chemistry

Information on the related compound 1,1-difluoronon-3-yn-2-one (CAS: 111423-29-1) suggests additional potential routes to this compound. Although specific synthetic details for this compound are limited in the search results, the structural similarity indicates that methods used for preparing 1,1-difluoroalkynones could potentially be adapted for trifluoromethyl analogs by using appropriate trifluoromethyl-containing starting materials.

Reaction Conditions and Experimental Data

Key Reaction Parameters

Based on the available information, the following table summarizes the critical reaction parameters for the primary synthetic route to this compound via trifluoropropynyl organometallic reagents:

| Parameter | Condition | Notes |

|---|---|---|

| Temperature for lithiation | -78°C to 0°C | Low temperatures are typically required for organolithium reagent generation |

| Solvent system | Tetrahydrofuran (THF) | Aprotic polar solvent suitable for organometallic reactions |

| Base | n-Butyllithium or lithium diisopropylamide | For generation of the trifluoropropynyllithium species |

| Reaction time | 1-2 hours | For complete formation of the organolithium reagent |

| Coupling catalyst | Pd(PPh3)2Cl2, Pd(PPh3)4 | For cross-coupling reactions with alkyl halides |

| Coupling temperature | 20-60°C | Depending on the specific coupling partner and catalyst |

| Coupling time | 6-24 hours | Monitoring by GC or TLC recommended |

Comparative Yields for Trifluoromethylation Approaches

The following table compares different approaches to introducing the trifluoromethyl group in similar compounds:

| Trifluoromethyl source | Activator | Solvent | Yield range | Reference |

|---|---|---|---|---|

| TMSCF3 | CsF (2 equiv.) | THF | 8% | |

| TESCF3 | CsF (2 equiv.) | THF | 13% | |

| Bu3SnCF3 | Me4N+F- (1 equiv.) | Toluene | 0-14% | |

| (F3C)3SO2-Me4N+ | None | Toluene | 0-49% |

Physical Properties of this compound

Purification and Characterization

Purification Methods

Based on purification procedures for similar compounds described in the literature, the following methods are recommended for this compound:

- Column chromatography on silica gel using a gradient of hexanes/ethyl acetate as the eluent system.

- Filtration through a pad of silica using ethyl acetate, followed by solvent evaporation under vacuum.

- Distillation under reduced pressure for larger scale preparations.

The progress of reactions and purity of products can be monitored using thin-layer chromatography (TLC) on silica gel plates (GF254).

Synthetic Challenges and Considerations

Selectivity and Side Reactions

A significant challenge in the synthesis of this compound is controlling selectivity and minimizing side reactions. Potential side reactions include:

- Over-alkylation when introducing the carbon chain

- Hydration or other transformations of the alkyne functionality

- Competing reactions at the carbonyl group

- Elimination reactions leading to alternative unsaturated systems

Careful control of reaction conditions, including temperature, stoichiometry, and reaction time, is crucial for maximizing yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluorohexadec-3-yn-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

Substitution: Nucleophilic substitution reactions often require strong nucleophiles, such as sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alkanes.

Scientific Research Applications

1,1,1-Trifluorohexadec-3-yn-2-one has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to introduce trifluoromethyl groups into complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased hydrophobicity and thermal stability.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluorohexadec-3-yn-2-one involves its interaction with molecular targets through its trifluoromethyl group and alkyne moiety. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The alkyne moiety can participate in cycloaddition reactions, forming stable adducts with various biomolecules.

Comparison with Similar Compounds

Similar Compounds

1,1,1-Trifluorodec-3-yn-2-one: Similar structure but with a shorter carbon chain.

1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: Contains a phenyl group, offering different reactivity and applications.

1,1,1-Trifluoroacetone: Lacks the alkyne moiety but shares the trifluoromethyl group.

Uniqueness

1,1,1-Trifluorohexadec-3-yn-2-one is unique due to its long carbon chain, which imparts distinct physical and chemical properties. Its combination of a trifluoromethyl group and an alkyne moiety makes it a versatile compound for various applications, particularly in fields requiring high thermal stability and hydrophobicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.